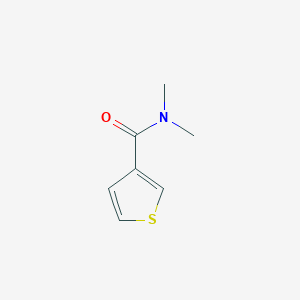

N,N-dimethylthiophene-3-carboxamide

Descripción

Significance of Thiophene (B33073) Heterocycles in Contemporary Chemical Research

Thiophene, a five-membered heterocyclic compound containing a sulfur atom, holds a position of considerable importance in modern chemical research. numberanalytics.com Its unique electronic and structural properties, including aromaticity conferred by the sulfur atom, make it a versatile building block in organic synthesis. numberanalytics.com Discovered in the 19th century as an impurity in coal tar, thiophene and its derivatives have become indispensable in a variety of chemical fields. numberanalytics.comcognizancejournal.com The thiophene ring is a bioisostere of the benzene (B151609) ring, meaning it can often replace a benzene ring in biologically active compounds without loss of activity, a principle that is widely exploited in medicinal chemistry. wikipedia.org

The significance of thiophene heterocycles is underscored by their wide-ranging applications. They are integral to the development of pharmaceuticals, agrochemicals, and functional materials like light-emitting diodes and corrosion inhibitors. numberanalytics.comclinicalresearchnewsonline.com In the realm of medicine, thiophene derivatives have been shown to exhibit a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, anticonvulsant, and anticancer properties. cognizancejournal.comnih.gov Several commercially available drugs, such as the anti-inflammatory agents lornoxicam (B1675139) and tiaprofenic acid, contain the thiophene moiety. cognizancejournal.comwikipedia.org The ability of thiophene to undergo various chemical transformations, such as electrophilic substitution and cross-coupling reactions, further enhances its utility as a scaffold for creating complex and functionally diverse molecules. numberanalytics.com

Evolution of Thiophene-3-Carboxamide (B1338676) Derivatives in Organic Synthesis and Functional Materials

Within the broad class of thiophene compounds, thiophene-3-carboxamide derivatives have emerged as a particularly important subclass in the fields of organic synthesis and materials science. The carboxamide group at the 3-position of the thiophene ring introduces specific electronic and steric properties that can be fine-tuned to achieve desired functionalities.

The synthesis of thiophene-3-carboxamide derivatives often serves as a key step in the creation of more complex molecular architectures. For instance, they are precursors in the synthesis of thieno[2,3-d]pyrimidines, a class of fused heterocyclic compounds with significant biological activities. researchgate.net The reactivity of the thiophene ring, influenced by the electron-withdrawing nature of the carboxamide group, allows for a variety of substitution reactions, enabling the generation of diverse chemical libraries for drug discovery and other applications. nih.gov

In the domain of functional materials, the incorporation of the thiophene-3-carboxamide moiety can influence the electrical and optical properties of organic molecules. The aromatic thiophene ring is a key component in conducting polymers, and the amide group can modulate intermolecular interactions, which are crucial for the performance of organic semiconductors and other electronic devices. smolecule.com The ability to form polymers by linking thiophene units, known as polythiophenes, is a significant area of research, with applications in conductive materials. wikipedia.org

Structural and Functional Significance of the N,N-Dimethylthiophene-3-carboxamide Moiety

The this compound moiety is characterized by a thiophene ring with a carboxamide group at the 3-position, where the amide nitrogen is substituted with two methyl groups. This specific substitution pattern has important structural and functional implications.

Structurally, the molecule consists of a planar, five-membered aromatic thiophene ring. wikipedia.orgvulcanchem.com The N,N-dimethylcarboxamide group is an electron-withdrawing group, which influences the electron density distribution within the thiophene ring and affects its reactivity in chemical reactions. vulcanchem.com The presence of the two methyl groups on the amide nitrogen prevents the formation of hydrogen bonds where the amide N-H would act as a donor, a feature that can influence the solubility and crystal packing of the compound.

Functionally, the this compound scaffold serves as a valuable intermediate in organic synthesis. smolecule.com The combination of the thiophene ring and the tertiary amide provides a platform for further chemical modifications. For example, it can participate in cross-coupling reactions to form more complex derivatives. smolecule.com While specific research into the biological activities of this compound itself is not extensively documented in publicly available literature, the structural motifs it contains—the thiophene ring and the amide group—are present in many biologically active molecules. smolecule.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₉NOS |

| Molecular Weight | 155.22 g/mol |

| IUPAC Name | This compound |

| CAS Number | 59906-37-5 |

| SMILES | CN(C)C(=O)C1=CSC=C1 |

| InChIKey | CMZHFIPCSRETSP-UHFFFAOYSA-N |

This table is populated with data from various chemical databases. vulcanchem.comnih.govcymitquimica.com

Overview of Research Trajectories for this compound

Current and future research involving this compound is likely to proceed along several key trajectories, primarily leveraging its utility as a synthetic building block.

One major area of investigation is its application in organic synthesis . Researchers may explore its use as a starting material or intermediate for the construction of more elaborate molecules with potential applications in medicinal chemistry and materials science. smolecule.com This could involve functionalization of the thiophene ring or reactions involving the amide group.

In materials science , the aromatic and electronic properties of the this compound scaffold could be exploited in the development of novel organic materials. smolecule.com This might include its incorporation into polymers or other macromolecular structures to create materials with specific optical or electronic characteristics. smolecule.com

While direct research into the medicinal chemistry applications of this compound is limited, its structural similarity to known bioactive compounds suggests potential for future investigation. smolecule.com Researchers might screen it for various biological activities or use it as a scaffold to design and synthesize new drug candidates. The development of thiophene carboxamide derivatives as anticancer agents is an active area of research, with some compounds showing promising results. mdpi.comresearchgate.netnih.govmdpi.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N,N-dimethylthiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c1-8(2)7(9)6-3-4-10-5-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMZHFIPCSRETSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40535987 | |

| Record name | N,N-Dimethylthiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40535987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59906-37-5 | |

| Record name | N,N-Dimethylthiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40535987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N,n Dimethylthiophene 3 Carboxamide and Its Derivatives

Established Synthetic Routes for Thiophene-3-Carboxamide (B1338676) Scaffolds

The construction of the thiophene-3-carboxamide core can be achieved through several reliable synthetic strategies. These methods often involve the formation of the amide bond on a pre-existing thiophene (B33073) ring or the cyclization to form the thiophene ring itself.

A primary and straightforward method for the synthesis of N,N-dimethylthiophene-3-carboxamide is the amidation of thiophene-3-carboxylic acid. This reaction involves the activation of the carboxylic acid group to facilitate the nucleophilic attack by dimethylamine (B145610). Common activating agents include thionyl chloride or oxalyl chloride, which convert the carboxylic acid to the more reactive thiophene-3-carbonyl chloride. mdpi.com The subsequent reaction with dimethylamine yields the desired this compound.

Alternatively, various coupling reagents can be employed to promote the direct amidation of thiophene-3-carboxylic acid with dimethylamine. Reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) can facilitate this transformation under milder conditions. nih.gov The choice of method often depends on the desired scale, substrate tolerance, and reagent availability.

The outcome of amidation reactions can be highly dependent on the sequence of reagent addition. rsc.org For instance, in reactions mediated by triphenylphosphine (B44618) and iodine, adding a base to a mixture of the phosphine, iodine, and carboxylic acid can lead to the formation of an acid anhydride (B1165640) before the amine is introduced. rsc.org However, if the phosphine-iodine mixture is first treated with the amine, followed by the carboxylic acid and then the base, the amide is formed rapidly and in high yield. rsc.org

The use of thiophene-3-carbonyl chloride as a key intermediate is a well-established route for preparing a variety of thiophene-3-carboxamides. mdpi.comfishersci.ca Thiophene-3-carbonyl chloride can be synthesized from thiophene-3-carboxylic acid by reacting it with reagents like thionyl chloride or oxalyl chloride. mdpi.com This acyl chloride is a versatile building block that readily reacts with a wide range of primary and secondary amines, including dimethylamine, to form the corresponding N,N-disubstituted thiophene-3-carboxamides. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Table 1: Physical and Chemical Properties of Thiophene-3-carbonyl chloride

| Property | Value |

| CAS Number | 41507-35-1 fishersci.ca |

| Molecular Formula | C5H3ClOS fishersci.ca |

| Molecular Weight | 146.59 g/mol fishersci.ca |

| Appearance | Solid sigmaaldrich.com |

| Melting Point | 51-54 °C sigmaaldrich.com |

This data is compiled from multiple sources for reference. fishersci.casigmaaldrich.com

In situ activation of carboxylic acids for amidation is a powerful strategy that avoids the isolation of often sensitive acylating agents like acyl chlorides. youtube.com This can be achieved using a variety of reagents that react with the carboxylic acid to form a highly reactive intermediate, which then immediately reacts with the amine present in the reaction mixture. youtube.com

For the synthesis of this compound, this would involve mixing thiophene-3-carboxylic acid, dimethylamine, and a suitable activating agent. youtube.com Reagents that can be used for in situ activation include carbodiimides (like DCC or EDC), phosphorus-based reagents, and chloroformates. youtube.com The choice of reagent can influence the reaction conditions and the types of functional groups that can be tolerated in the substrates. youtube.com For example, some reagents require the pre-activation of the carboxylic acid before the amine is added, while others can be added to a mixture of the acid and amine. youtube.com

Synthesis of Related Thiophene-3-Carboxamide Building Blocks

The synthesis of derivatives and structural analogs of this compound often relies on versatile building blocks that can be further modified.

The Gewald reaction is a multicomponent reaction that provides a powerful and efficient method for the synthesis of polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org When cyanoacetamide is used as the nitrile component, the product is a 2-aminothiophene-3-carboxamide (B79593). tubitak.gov.tr

The reaction mechanism is believed to proceed through an initial Knoevenagel condensation between the carbonyl compound and the active methylene (B1212753) group of the nitrile, followed by the addition of sulfur and subsequent cyclization and tautomerization to form the 2-aminothiophene ring. wikipedia.org This one-pot synthesis is highly valued for its atom economy and the ability to generate a diverse range of substituted 2-aminothiophene-3-carboxamides by varying the starting materials. tubitak.gov.trresearchgate.net These products can serve as versatile intermediates for the synthesis of more complex thiophene derivatives.

Table 2: Key Features of the Gewald Reaction

| Feature | Description |

| Reactants | Ketone/Aldehyde, α-Cyanoester (or cyanoacetamide), Elemental Sulfur, Base wikipedia.org |

| Product | Polysubstituted 2-Aminothiophene wikipedia.org |

| Advantages | One-pot synthesis, high atom economy, access to diverse derivatives tubitak.gov.trresearchgate.net |

Nucleophilic substitution reactions on the thiophene ring can also be a viable strategy for the synthesis of certain thiophene carboxamide derivatives. The thiophene ring is generally more reactive towards nucleophilic substitution than benzene (B151609). edurev.inuoanbar.edu.iq This enhanced reactivity is attributed to the ability of the sulfur atom to stabilize the intermediate formed during the substitution process. uoanbar.edu.iq

The presence of electron-withdrawing groups on the thiophene ring can further facilitate nucleophilic substitution. For instance, a halo-substituted thiophene carboxamide could potentially undergo nucleophilic displacement of the halide with various nucleophiles to introduce new functional groups. The kinetics and mechanism of such reactions have been studied, revealing that the reaction can proceed through a zwitterionic tetrahedral intermediate. koreascience.kr The specific conditions and the nature of the nucleophile and leaving group will determine the feasibility and outcome of the substitution reaction.

Cyclization Reactions for Thiophene Core Formation

The formation of the thiophene heterocycle is the foundational step in synthesizing this compound. Several named reactions are instrumental in constructing this aromatic ring system from acyclic precursors.

Gewald Aminothiophene Synthesis : This is a multicomponent reaction that yields polysubstituted 2-aminothiophenes. wikipedia.org It typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a basic catalyst. wikipedia.orgorganic-chemistry.org The reaction proceeds via an initial Knoevenagel condensation to form a stable intermediate, followed by the addition of sulfur and subsequent cyclization. wikipedia.org This method is particularly valuable as it directly introduces an amino group at the 2-position, which can be a handle for further functionalization or a key feature in the final molecule. nih.gov For instance, 2-aminothiophene-3-carboxamide derivatives can be synthesized using this approach, which are direct precursors to more complex structures. nih.govnih.gov

Fiesselmann Thiophene Synthesis : Developed by Hans Fiesselmann, this reaction provides a route to 3-hydroxy-2-thiophenecarboxylic acid derivatives. wikipedia.org It involves the base-catalyzed reaction of α,β-acetylenic esters with thioglycolic acid or its derivatives. wikipedia.orgderpharmachemica.com The mechanism proceeds through consecutive 1,4-conjugate addition reactions. derpharmachemica.com This synthesis is versatile, allowing for the use of various thioglycolic acid derivatives and α,β-unsaturated compounds to produce a range of substituted thiophenes. derpharmachemica.com

Paal-Knorr Thiophene Synthesis : This method allows for the synthesis of thiophenes by reacting a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. organic-chemistry.orgwikipedia.org These reagents act as both sulfur sources and dehydrating agents. uobaghdad.edu.iq The reaction is believed to proceed through the sulfurization of the dicarbonyl compound to form a thioketone intermediate, which then cyclizes to form the thiophene ring. wikipedia.org

| Cyclization Reaction | Key Reactants | Primary Product Type | Reference(s) |

| Gewald Synthesis | Ketone/Aldehyde, α-Cyanoester, Sulfur | 2-Aminothiophenes | wikipedia.orgorganic-chemistry.orgnih.gov |

| Fiesselmann Synthesis | α,β-Acetylenic Ester, Thioglycolic Acid Derivative | 3-Hydroxy-2-thiophenecarboxylic Acids | wikipedia.orgderpharmachemica.com |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl Compound, Sulfurizing Agent | Substituted Thiophenes | organic-chemistry.orgwikipedia.orguobaghdad.edu.iq |

Urea-mediated Carboxamide Formation in Thiophene Derivatives

The formation of a urea (B33335) linkage is a key strategy in the diversification of thiophene carboxamide derivatives. One prominent approach involves the reaction of a 2-aminothiophene-3-carboxamide intermediate with an aryl isocyanate. nih.gov This method was successfully employed in the synthesis of a library of urea-thiophene carboxamide compounds. nih.gov The synthesis began with a Gewald condensation to produce 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide, which subsequently reacted with various aryl isocyanates to yield the final urea derivatives. nih.gov

A more general method for amide formation involves using urea directly as a stable and easy-to-handle nitrogen source to convert carboxylic acids into primary amides. researchgate.net This transformation can be catalyzed by low-cost and readily available catalysts like magnesium nitrate (B79036) or imidazole, avoiding the need for gaseous ammonia (B1221849) and strong coupling agents. researchgate.net While not specific to thiophenes, this methodology could be applied to thiophene-3-carboxylic acid to generate the primary amide, which could then be N,N-dimethylated in a subsequent step.

Modern Synthetic Techniques and Process Optimization

Advancements in synthetic chemistry have led to the development of more efficient, rapid, and environmentally benign methods for preparing thiophene carboxamides. These include the use of microwave irradiation and novel catalytic systems, alongside the careful optimization of reaction conditions.

Microwave-Assisted Synthesis of Thiophene Carboxamide Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. rsc.org The application of microwave irradiation to the Gewald reaction has been shown to be beneficial, significantly reducing reaction times from hours to minutes and improving product yields. wikipedia.orgderpharmachemica.com In one reported procedure, 2-amino-thiophene-3-carboxylic acid derivatives were synthesized in just two minutes under microwave irradiation. researchgate.net Another study demonstrated a solvent-free, microwave-assisted synthesis of 2-amino-thiophene-3-carboxylic derivatives that achieved high yields of 84–95%. researchgate.net These protocols highlight the efficiency and green chemistry advantages of using microwave energy. derpharmachemica.comfrontiersin.org

| Method | Reaction Time | Key Advantage(s) | Reference(s) |

| Conventional Heating | 8-10 hours | Standard laboratory procedure | derpharmachemica.com |

| Microwave-Assisted Synthesis (MAOS) | 8-10 minutes | Drastically reduced reaction time, improved efficiency | derpharmachemica.comresearchgate.net |

Catalyst-Mediated Approaches for N,N-Dimethylamide Formation

The formation of the N,N-dimethylamide group from a carboxylic acid precursor is typically achieved using catalyst-mediated coupling reactions. Standard modern methods involve activating the carboxylic acid (thiophene-3-carboxylic acid) with a coupling agent, followed by reaction with dimethylamine.

Commonly used catalytic systems for this amide bond formation include:

Peptide Coupling Reagents : Reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine) are effective for synthesizing thiophene-carboxamides from the corresponding carboxylic acid and amine. mdpi.com

HATU/DIEA : The combination of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like DIEA (N,N-diisopropylethylamine) is another powerful system for promoting the condensation reaction to form the amide bond. acs.org

Furthermore, palladium-catalyzed reactions represent a modern approach for the functionalization of the thiophene ring itself. nih.govmdpi.com For instance, a PdI₂/KI system has been used to catalyze the alkoxycarbonylation of 2-(methylthio)phenylacetylenes to produce benzothiophene-3-carboxylic esters, demonstrating the utility of transition metal catalysis in building complex thiophene-containing scaffolds. nih.gov

Optimization of Reaction Parameters: Stoichiometric Control, Temperature, and Reaction Time

The yield and purity of this compound and its derivatives are highly dependent on the careful control of reaction parameters. Optimization of stoichiometry, temperature, and reaction duration is crucial for maximizing the efficiency of the synthesis.

Studies on the palladium-catalyzed synthesis of benzo[b]thiophene-3-carboxylic esters provide a clear example of such optimization. nih.gov The reaction yield was shown to be sensitive to the molar ratio of the reactants and catalyst, as well as the reaction time.

| PdI₂ (mol %) | KI (equiv) | Time (h) | Yield (%) | Reference |

| 5 | 5 | 15 | 60 (plus 21% of side-product) | nih.gov |

| 5 | 2.5 | 24 | 75 | nih.gov |

| 2.5 | 2.5 | 24 | 72 | nih.gov |

| 1.67 | 2.5 | 36 | 62 | nih.gov |

Similarly, in microwave-assisted reactions, temperature is a critical parameter. In the Pd-catalyzed coupling of thiophenes, microwave irradiation at an elevated temperature significantly improved yields compared to conventional heating at the same temperature over a longer period. frontiersin.org

Purification and Isolation Methodologies in Thiophene Carboxamide Synthesis

After the synthesis is complete, the desired thiophene carboxamide product must be isolated from the reaction mixture and purified. Standard laboratory techniques are employed for this purpose.

Column Chromatography : This is the most frequently cited method for the purification of thiophene carboxamide derivatives. mdpi.commdpi.com Silica (B1680970) gel is commonly used as the stationary phase, with a solvent system (eluent) chosen to effectively separate the product from unreacted starting materials and byproducts. nih.govnih.gov For example, a gradient of hexane (B92381) and ethyl acetate (B1210297) is often used. nih.gov

Recrystallization : This technique is used to purify solid products. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution.

Extraction and Washing : Liquid-liquid extraction is used to separate the product based on its solubility in immiscible solvents. For example, washing the reaction mixture with an acidic solution like HCl can remove excess aniline, or washing with saturated aqueous solutions can remove inorganic salts. mdpi.comacs.orgmdpi.com

Thin-Layer Chromatography (TLC) : While not a bulk purification method, TLC is essential for monitoring the progress of a reaction and assessing the purity of the fractions collected during column chromatography. researchgate.netmdpi.com

The final purity of the synthesized compounds is typically confirmed through a combination of these purification techniques and subsequent analytical characterization. mdpi.com

Recrystallization Techniques for Compound Purity

Recrystallization is a fundamental technique for purifying solid organic compounds based on their differential solubility in a particular solvent or solvent system at varying temperatures. The process involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by cooling to allow the desired compound to crystallize while impurities remain dissolved in the mother liquor.

The selection of an appropriate solvent is paramount for successful recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at its boiling point. Furthermore, the solvent's boiling point should be lower than the melting point of the compound to prevent it from oiling out. For this compound and its derivatives, which possess a polar carboxamide group and a less polar thiophene ring, a range of solvents with intermediate polarity are often effective.

Commonly used solvent systems for the recrystallization of thiophene carboxamides and analogous structures are detailed in the table below. The selection often involves a trial-and-error approach with small quantities of the crude product to identify the optimal solvent or solvent pair.

Table 1: Recrystallization Solvents for Thiophene Carboxamide Derivatives

| Solvent/Solvent System | Rationale and Application |

| Ethanol (B145695) | A versatile polar protic solvent effective for many polar organic compounds. Its ability to form hydrogen bonds can aid in the dissolution of the carboxamide moiety at elevated temperatures. |

| Ethanol/Water | A solvent pair where water acts as an anti-solvent. The crude compound is dissolved in a minimal amount of hot ethanol, and water is added dropwise until turbidity persists, followed by reheating to clarify and subsequent cooling. This is particularly useful for moderately polar compounds. |

| Ethyl Acetate/Hexane | A widely used solvent/anti-solvent system. The compound is dissolved in hot ethyl acetate, and hexane is added to decrease the solubility upon cooling, inducing crystallization. This system is effective for compounds of intermediate polarity. |

| Toluene (B28343) | A non-polar aromatic solvent that can be effective for recrystallizing less polar thiophene derivatives or when impurities are highly polar. |

| Acetonitrile (B52724) | A polar aprotic solvent that can be a suitable alternative to ethanol or methanol, particularly when the compound is susceptible to reaction with protic solvents. |

Chromatographic Separation Methods (e.g., Column Chromatography, HPLC)

Chromatographic methods are powerful purification techniques that separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. For this compound and its derivatives, column chromatography and High-Performance Liquid Chromatography (HPLC) are the most relevant methods.

Column Chromatography

Column chromatography is a preparative technique used to purify compounds from a mixture. The crude product is loaded onto a column packed with a solid adsorbent, typically silica gel, and a solvent or mixture of solvents (the eluent) is passed through the column. Separation is achieved based on the varying affinities of the compounds for the stationary and mobile phases.

For thiophene carboxamide derivatives, silica gel is the most common stationary phase due to its polarity. The choice of eluent system is critical for achieving good separation. A typical strategy involves starting with a non-polar solvent and gradually increasing the polarity by adding a more polar solvent. This gradient elution allows for the separation of compounds with a wide range of polarities. In the context of synthesizing thiophene carboxamide derivatives, crude products are often purified by column chromatography. For instance, related structures have been successfully purified using an eluent system of ethyl acetate and hexane. mdpi.com

Table 2: Typical Column Chromatography Conditions for Thiophene Carboxamide Derivatives

| Parameter | Description |

| Stationary Phase | Silica gel (typically 60-120 or 230-400 mesh) is the standard choice due to its effectiveness in separating moderately polar compounds. |

| Mobile Phase (Eluent) | A gradient of hexane and ethyl acetate is commonly employed. The initial eluent is typically rich in hexane, with a gradual increase in the proportion of ethyl acetate to elute compounds of increasing polarity. For example, a gradient starting from 100% hexane to a mixture of 80:20 hexane:ethyl acetate can be effective. mdpi.com Other systems like dichloromethane (B109758)/methanol may be used for more polar derivatives. |

| Detection | Fractions are typically collected and analyzed by Thin-Layer Chromatography (TLC) to identify those containing the pure product. |

High-Performance Liquid Chromatography (HPLC)

HPLC is an analytical and preparative technique that offers higher resolution and faster separation times compared to traditional column chromatography. It utilizes high pressure to force the solvent through a column packed with smaller particles.

For the analysis and purification of this compound, reverse-phase HPLC (RP-HPLC) is a suitable method. In RP-HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile or methanol. A patent describing the HPLC analysis of related heterocyclic compounds suggests a mobile phase comprising acetonitrile and a phosphate (B84403) buffer, which could be adapted for this compound. google.com

Table 3: Illustrative HPLC Conditions for Thiophene Carboxamide Analysis

| Parameter | Description |

| Column | A reverse-phase C18 column is a standard choice for separating moderately polar organic molecules. |

| Mobile Phase | A gradient system of acetonitrile and water (often with a small amount of an acid like formic acid or a buffer like ammonium (B1175870) acetate to improve peak shape) is typically used. For example, a gradient from 10% to 90% acetonitrile over 20-30 minutes. A mixture of acetonitrile, water, and phosphoric acid has also been noted for the separation of a similar compound, thiophene-2-carboxylic acid hydrazide. |

| Flow Rate | Typically in the range of 0.5-1.5 mL/min for analytical scale separations. |

| Detection | UV detection is commonly used, as the thiophene ring exhibits strong UV absorbance. The detection wavelength is usually set at the λmax of the compound. |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopic Analysis of N,N-Dimethylthiophene-3-carboxamide and Analogs

The proton nuclear magnetic resonance (¹H NMR) spectrum of this compound is expected to show distinct signals corresponding to the protons on the thiophene (B33073) ring and the N-methyl groups. Due to the restricted rotation around the amide C-N bond, the two methyl groups are often chemically non-equivalent, leading to two separate singlets.

The protons on the thiophene ring (H-2, H-4, and H-5) would appear as multiplets in the aromatic region of the spectrum. Based on data from analogous thiophene derivatives, the chemical shifts can be predicted. For instance, in 3-thiophenezoic acid, the ring protons appear at approximately 7.34, 7.57, and 8.24 ppm. chemicalbook.com For this compound, the H-2 proton, being adjacent to the sulfur atom and in the ortho position to the carboxamide group, is expected to be the most deshielded. The H-5 proton would likely be the next most deshielded, followed by the H-4 proton.

The N-methyl protons would typically appear as one or two singlets in the range of 2.8-3.2 ppm. The presence of two singlets is indicative of hindered rotation around the amide bond, a common feature in N,N-disubstituted amides. For comparison, the N,N-dimethyl protons in N,N-dimethylformamide appear as two distinct signals. hmdb.ca

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Thiophene H-2 | ~8.0-8.3 | Doublet of doublets |

| Thiophene H-5 | ~7.5-7.7 | Doublet of doublets |

| Thiophene H-4 | ~7.3-7.5 | Doublet of doublets |

| N-CH₃ (A) | ~2.9-3.1 | Singlet |

| N-CH₃ (B) | ~2.8-3.0 | Singlet |

¹³C NMR Spectroscopic Investigations of Thiophene Carboxamide Derivatives

The carbon-13 (¹³C) NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the four carbons of the thiophene ring, and the two N-methyl carbons.

The carbonyl carbon (C=O) of an amide typically appears in the range of 165-190 ppm. researchgate.net The carbons of the thiophene ring are expected in the aromatic region (120-150 ppm). Based on substitution patterns, C-3 (bearing the carboxamide group) and C-2 (adjacent to sulfur) would be distinct from C-4 and C-5. In thiophene itself, the carbons appear around 125 ppm. arkat-usa.org In N,N-dimethylbenzamide, a related aromatic amide, the aromatic carbons are observed between 125-137 ppm. The N-methyl carbons typically resonate in the range of 35-40 ppm. As with the ¹H NMR, the N-methyl carbons may appear as two distinct signals due to hindered rotation.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~165-170 |

| Thiophene C-3 | ~135-140 |

| Thiophene C-2 | ~128-132 |

| Thiophene C-5 | ~126-129 |

| Thiophene C-4 | ~124-127 |

| N-CH₃ (A) | ~38-40 |

| N-CH₃ (B) | ~35-37 |

Resolution of Spectroscopic Ambiguities via Isotopic Labeling

In cases where NMR signals overlap or assignments are uncertain, isotopic labeling can be an invaluable tool. chemicalbook.com This technique involves synthesizing the molecule with specific atoms replaced by their heavier isotopes, most commonly ¹³C or ¹⁵N. nih.govmdpi.com

For this compound, if the signals for the thiophene ring carbons were congested, one could synthesize the molecule using a specifically ¹³C-labeled thiophene precursor to confirm the assignment of a particular carbon. Similarly, ¹⁵N labeling of the amide nitrogen would allow for the use of ¹H-¹⁵N correlation experiments (like HMQC or HSQC) to definitively link the amide nitrogen to its attached methyl protons, confirming their identity and providing information on the C-N bond's electronic environment. This is particularly useful for studying the degree of rotational hindrance around the amide bond. chemicalbook.com Deuterium (²H) labeling can also be employed to simplify complex ¹H NMR spectra. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the tertiary amide group. This peak is typically found in the range of 1680-1630 cm⁻¹. nih.govnp-mrd.org Other key vibrations include the C-H stretching of the aromatic thiophene ring (above 3000 cm⁻¹) and the aliphatic methyl groups (below 3000 cm⁻¹). rsc.org The C-N stretching vibration of the amide is expected to appear in the 1300-1200 cm⁻¹ region. The characteristic vibrations of the thiophene ring, including C-C and C-S stretching, would also be present in the fingerprint region (below 1500 cm⁻¹).

Table 3: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | ~3100-3050 | Medium-Weak |

| Aliphatic C-H Stretch | ~2980-2850 | Medium |

| Amide C=O Stretch | ~1660-1630 | Strong |

| Aromatic C=C Stretch | ~1550-1450 | Medium |

| C-N Stretch | ~1300-1200 | Medium-Strong |

| Thiophene Ring Vibrations | ~1400-700 | Medium-Weak |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The calculated exact mass of this compound (C₇H₉NOS) is 155.04048508 Da. rsc.org

Under electron ionization (EI) conditions, the mass spectrum would show a molecular ion peak [M]⁺ at m/z ≈ 155. The fragmentation of aromatic amides is well-documented and typically involves cleavage of the amide bond. The most prominent fragmentation pathway for this compound would likely be the cleavage of the C-N bond, resulting in the formation of a stable thienoyl acylium ion.

Key predicted fragments include:

m/z 111: This fragment corresponds to the [C₅H₃OS]⁺ acylium ion, formed by the loss of the dimethylamino radical (•N(CH₃)₂). This is often a base peak in the spectra of such amides.

m/z 83: Formed by the subsequent loss of carbon monoxide (CO) from the acylium ion (m/z 111), resulting in a [C₄H₃S]⁺ thienyl cation.

m/z 44: This peak corresponds to the [N(CH₃)₂]⁺ ion, resulting from cleavage where the charge is retained on the amine fragment.

This fragmentation pattern provides clear evidence for the presence of both the thiophene-3-carbonyl and the N,N-dimethylamide moieties within the molecule.

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Thiophene |

| 3-Thiophenezoic acid |

| N,N-dimethylformamide |

| N,N-dimethylbenzamide |

Gas Chromatography-Mass Spectrometry (GC/MS) Applications

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful analytical technique used for separating, identifying, and quantifying volatile and semi-volatile organic compounds. In the context of this compound, GC/MS serves as a crucial tool for quality control and characterization. The gas chromatography component separates the compound from any impurities, starting materials, or byproducts based on differences in their boiling points and interactions with the stationary phase of the GC column.

Following separation, the eluted molecules enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer then separates these ions based on their mass-to-charge (m/z) ratio, producing a unique mass spectrum that acts as a molecular fingerprint. This spectrum allows for the unequivocal identification of this compound by comparing its fragmentation pattern to known spectral libraries or by interpreting the fragments to deduce the original structure. The molecular ion peak (M+) would correspond to the molecular weight of the compound (155.22 g/mol ). nih.gov

While specific experimental GC/MS studies detailing the fragmentation pattern of this compound are not extensively published, the technique is fundamental in synthetic chemistry for confirming the identity and assessing the purity of newly synthesized thiophene derivatives. mdpi.comnih.gov For the parent compound, thiophene-3-carboxamide (B1338676), predicted mass spectrometry data provides insight into the types of adducts that can be observed. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Data for Thiophene-3-carboxamide Adducts uni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M]+ | 127.00973 | 122.7 |

| [M+H]+ | 128.01646 | 122.9 |

| [M+Na]+ | 149.99840 | 131.5 |

| [M-H]- | 126.00191 | 126.8 |

This data is for the parent compound, thiophene-3-carboxamide, and serves as an illustration of mass spectrometry data.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While the specific crystal structure of this compound has not been detailed in the reviewed literature, extensive crystallographic analysis has been performed on closely related thiophene-3-carboxamide derivatives. These studies provide invaluable insights into the expected molecular geometry, intermolecular interactions, and packing arrangements for this class of compounds.

Crystal Structure Analysis of Thiophene-3-carboxamide Derivatives

The crystal structures of various thiophene-3-carboxamide derivatives have been successfully elucidated, revealing key structural parameters. These analyses typically show that the compounds crystallize in common space groups, with the monoclinic system being frequently observed. nih.govresearchgate.net The precise lattice parameters (a, b, c) and the angle β define the unit cell, which is the fundamental repeating unit of the crystal lattice.

For example, the derivative 2-Amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide crystallizes in the monoclinic P2₁/n space group. nih.gov Another derivative, 2-Amino-3-(N-O-chlorophenylcarboxamido)-3,4-dimethylthiophene, crystallizes in the monoclinic P2₁/c space group. researchgate.net This information is fundamental to understanding the solid-state packing and physical properties of the material.

Table 2: Crystallographic Data for Selected Thiophene-3-carboxamide Derivatives

| Compound | Molecular Formula | Crystal System | Space Group | Unit Cell Parameters | Ref. |

|---|---|---|---|---|---|

| 2-Amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide | C₁₄H₁₆N₂O₂S | Monoclinic | P2₁/n | a = 8.606 Å, b = 7.5193 Å, c = 21.297 Å, β = 100.599° | nih.gov |

| 2-Amino-3-(N-O-chlorophenylcarboxamido)-3,4-dimethylthiophene | C₁₃H₁₅ClN₂OS | Monoclinic | P2₁/c | a = 8.4740 Å, b = 7.5780 Å, c = 20.5860 Å, β = 100.27° | researchgate.net |

Intermolecular and Intramolecular Hydrogen Bonding Networks

The stability and packing of thiophene-3-carboxamide derivatives in the solid state are significantly influenced by hydrogen bonding. Both intermolecular (between molecules) and intramolecular (within a single molecule) hydrogen bonds are commonly observed. nih.govresearchgate.net These interactions primarily involve the amide group, where the nitrogen atom can act as a hydrogen bond donor (N-H) and the carbonyl oxygen atom serves as a strong hydrogen bond acceptor (C=O).

In the structure of 2-Amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide, the crystal structure is stabilized by both intramolecular N—H⋯O and C—H⋯O hydrogen bonds. nih.gov These intramolecular bonds create pseudo-ring structures that help to lock the molecular conformation. nih.gov Intermolecular N—H⋯O interactions further connect the molecules into a stable three-dimensional network. nih.gov Similarly, the crystal packing of 2-Amino-3-(N-O-chlorophenylcarboxamido)-3,4-dimethylthiophene is stabilized by intermolecular hydrogen bonds. researchgate.net Theoretical studies of other thiophene carboxamides also highlight the importance of hydrogen bonds in defining their structure. nih.govnih.gov

Conformational Analysis and Dihedral Angles

Conformational analysis of thiophene-3-carboxamide derivatives reveals important details about the spatial relationship between the thiophene ring and the carboxamide side chain. A key parameter in this analysis is the dihedral angle, which describes the rotation around the single bond connecting the thiophene ring to the carboxamide group.

In the crystal structure of 2-Amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide, the dihedral angle between the thiophene ring and the adjacent phenyl ring is 13.9(1)°. nih.gov This relatively small angle indicates a significant degree of planarity. Computational studies on other derivatives, such as thiophene-2-carboxamides, also show that the thienyl ring tends to be coplanar with the substituent groups. nih.gov The conformation is often stabilized by intramolecular interactions, such as the 1,4–O…S interaction observed in some thiophene carboxamide analogues, which can create a high torsional energy barrier to rotation. nih.gov

Table 3: Selected Dihedral Angles in Thiophene Carboxamide Derivatives

| Compound | Description of Dihedral Angle | Angle (°) | Ref. |

|---|---|---|---|

| 2-Amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide | Angle between the two aromatic rings (thiophene and phenyl) | 13.9 | nih.gov |

| 3-hydroxy thiophene-2-carboxamide derivatives (calculated) | Average angle showing coplanarity of thienyl and phenylazo moieties (NH-Th5-S-Th2) | ~177 | nih.gov |

Chemical Reactivity and Mechanistic Investigations

Electrophilic Aromatic Substitution on the Thiophene (B33073) Ring

The thiophene nucleus is known to be more reactive than benzene (B151609) towards electrophilic aromatic substitution (EAS). The presence of the N,N-dimethylcarboxamide group at the 3-position significantly influences the regiochemical outcome of these reactions.

In general, electrophilic attack on an unsubstituted thiophene ring preferentially occurs at the α-positions (C2 and C5) over the β-positions (C3 and C4). researchgate.netyoutube.com This preference is attributed to the greater stabilization of the cationic intermediate, known as the sigma complex or arenium ion, which can be described by more resonance structures when the electrophile adds to an α-position. youtube.comyoutube.com

For a 3-substituted thiophene like N,N-dimethylthiophene-3-carboxamide, the substituent's electronic nature dictates the preferred site of substitution. The carboxamide group is an electron-withdrawing group (EWG), which deactivates the thiophene ring towards electrophilic attack. youtube.com This deactivation is most pronounced at the adjacent C2 and C4 positions. Attack at the C2 position is particularly disfavored as it would place the positive charge of the reaction intermediate on a carbon atom directly bonded to the electron-withdrawing substituent. youtube.com Consequently, electrophiles are directed to the C5 position, the other α-position, which is less electronically disfavored. researchgate.net Studies on the regioselective formylation of 3-substituted thiophenes confirm that substitution is often directed to the 5-position, especially when the 3-substituent is electron-withdrawing. researchgate.net

The table below summarizes the directing effects on the thiophene ring.

| Position | General Reactivity in Thiophene | Influence of 3-Carboxamide Group | Outcome for this compound |

| C2 | Highly activated | Strongly deactivated by adjacent EWG | Substitution disfavored |

| C4 | Less activated | Deactivated by adjacent EWG | Substitution disfavored |

| C5 | Highly activated | Moderately deactivated (electronically) | Preferred site for electrophilic attack |

The differential reactivity of thiophenes compared to other aromatic compounds can be exploited for purification purposes. For instance, a patented process describes the separation of thiophene from mixtures containing aromatic hydrocarbons like benzene and toluene (B28343). google.com This method relies on the selective alkylation—a type of electrophilic substitution—of the thiophene compound. google.com

By treating the mixture with an olefin-based alkylating agent and a phosphoric acid catalyst under controlled temperatures (e.g., 10°C to 30°C), the more reactive thiophene is preferentially alkylated while the less reactive benzene or toluene remains largely unreacted. google.com The resulting alkylated thiophene has a significantly different boiling point from the unreacted hydrocarbons, allowing for easy separation via fractional distillation. google.com This principle of selective electrophilic substitution serves as a powerful tool not only for purification but also for the specific derivatization of thiophene cores to build more complex molecules.

Reactions Involving the Amide Functionality

The N,N-dimethylcarboxamide group offers its own set of reactive pathways, primarily involving hydrolysis to the corresponding carboxylic acid or reduction to an amine or alcohol.

The amide bond in this compound can be cleaved through hydrolysis to yield thiophene-3-carboxylic acid and dimethylamine (B145610) . This transformation typically requires heating under either acidic or basic aqueous conditions. The reaction proceeds via a nucleophilic acyl substitution mechanism, where water or a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the amide.

Tertiary amides such as this compound can be effectively reduced using powerful hydride reagents. The typical product of this reduction is the corresponding tertiary amine.

Reduction to Amine: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄) , readily reduce the carboxamide to a tertiary amine. This reaction converts this compound into 3-((dimethylamino)methyl)thiophene .

Reduction to Alcohol: The reduction of a tertiary amide to an alcohol is less common, as the amine is the more typical product. However, under certain reaction conditions or with specific reagents, the formation of the corresponding alcohol, (thiophene-3-yl)methanol , could potentially be achieved, though this is not the standard pathway.

The primary reduction pathways are outlined in the table below.

| Starting Material | Reagent | Product | Product Class |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | 3-((dimethylamino)methyl)thiophene | Tertiary Amine |

| This compound | (Specific Conditions) | (Thiophene-3-yl)methanol | Primary Alcohol |

Functionalization via Lithiation Reactions on Thiophene Carboxamides

Lithiation, involving the deprotonation of the thiophene ring with a strong organolithium base like n-butyllithium (n-BuLi) , is a cornerstone strategy for introducing a wide array of functional groups. chempedia.infostackexchange.com The resulting lithiated thiophene acts as a potent nucleophile.

In the case of this compound, the regioselectivity of lithiation is a subject of interest. There are two primary competing sites for deprotonation:

C2-Position: The N,N-dimethylcarboxamide group can function as a directed metalation group (DMG), guiding the organolithium base to deprotonate the adjacent C2 position.

C5-Position: The α-protons of the thiophene ring are inherently acidic, making the C5 proton a prime candidate for abstraction by a strong base.

The final outcome often depends on the specific reaction conditions, such as the choice of base, solvent, and temperature. An alternative and more regioselective method to generate a specific organolithium species is through lithium-halogen exchange, which involves reacting a brominated precursor, such as 2-bromo-N,N-dimethylthiophene-3-carboxamide or 5-bromo-N,N-dimethylthiophene-3-carboxamide , with n-BuLi. chempedia.infochemicalforums.com This approach provides unambiguous access to either the 2-lithiated or 5-lithiated intermediate, which can then be trapped with various electrophiles (e.g., aldehydes, ketones, alkyl halides) to install new C-C bonds. chempedia.info

Oxidation Reactions of Thiophene Carboxamide Derivatives

The sulfur atom in the thiophene ring of this compound and its analogues is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. These oxidized products are valuable intermediates in organic synthesis.

The oxidation of thiophenes can be achieved using various oxidizing agents. The stepwise oxidation of thiophene derivatives first yields the corresponding thiophene-S-oxide (sulfoxide), and further oxidation produces the thiophene-S,S-dioxide (sulfone). nih.govresearchgate.net Common reagents for these transformations include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, and meta-chloroperoxybenzoic acid (m-CPBA). nih.govorganic-chemistry.org

For instance, the oxidation of thiophene and its derivatives can be catalyzed by methyltrioxorhenium(VII), which reacts with hydrogen peroxide to form rhenium peroxides that act as oxygen transfer agents. nih.gov This method allows for the complete oxidation to the sulfone via the sulfoxide (B87167) intermediate. nih.gov The rate of conversion from a sulfide (B99878) to a sulfoxide is generally enhanced by electron-donating substituents on the thiophene ring. nih.gov Conversely, the subsequent oxidation of the sulfoxide to the sulfone is favored by electron-withdrawing groups. nih.gov

A facile method for the clean conversion of electron-poor benzo[b]thiophenes to their corresponding sulfones utilizes an aqueous solution of H₂O₂ and P₂O₅. researchgate.net While specific studies on the direct oxidation of this compound are not extensively detailed in the reviewed literature, the general principles of thiophene oxidation are applicable. The presence of the electron-withdrawing carboxamide group would likely influence the reactivity of the thiophene ring towards oxidation. For example, the oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides has been explored as a route to polyheterocyclic systems. nih.gov

The selective oxidation of thienopyridines is a known route for the functionalization of the bicyclic core, leading to the preparation of S-oxides and sulfones. nih.gov Reagents such as 30% H₂O₂ in acetic acid or m-CPBA in chloroform (B151607) or dichloromethane (B109758) are effective for these transformations. nih.gov

Table 1: Common Oxidizing Agents for Thiophene Derivatives

| Oxidizing Agent | Product(s) | Reference |

| Hydrogen Peroxide (H₂O₂) / Acetic Acid | Sulfoxide, Sulfone | nih.gov |

| meta-Chloroperoxybenzoic Acid (m-CPBA) | Sulfoxide, Sulfone | nih.govorganic-chemistry.org |

| Hydrogen Peroxide (H₂O₂) / Methyltrioxorhenium(VII) | Sulfoxide, Sulfone | nih.gov |

| Hydrogen Peroxide (H₂O₂) / P₂O₅ | Sulfone | researchgate.net |

Nucleophilic Substitution Reactions in Thiophene Carboxamide Synthesis and Derivatization

Nucleophilic substitution reactions are fundamental to the synthesis and functionalization of the this compound scaffold. These reactions can occur at various positions on the thiophene ring or on substituents attached to it.

A common synthetic strategy involves the reaction of a thiophene precursor bearing a suitable leaving group with a nucleophile. For example, the synthesis of various thiophene-2-carboxamide derivatives has been achieved through the condensation of N-(4-acetylphenyl)-2-chloroacetamide with functionalized thiocarbamoyl compounds. nih.gov In this process, the chlorine atom of the chloroacetamide is displaced by a sulfur nucleophile, initiating a sequence of reactions that leads to the formation of the thiophene ring. nih.gov

Derivatization of the thiophene carboxamide core can also be achieved through nucleophilic substitution. In the synthesis of novel sphingomyelin (B164518) synthase 2 inhibitors, a key intermediate was subjected to a nucleophilic substitution reaction with various haloalkane analogs to furnish the final products.

The reactivity of the thiophene ring itself towards nucleophilic aromatic substitution is influenced by the substituents present. The electron-withdrawing nature of the carboxamide group can activate the ring for such reactions, particularly at the positions ortho and para to it.

Cyclization and Heterocycle Annulation Reactions

The thiophene carboxamide moiety is a versatile building block for the construction of fused heterocyclic systems, many of which are of medicinal and materials science interest.

A prominent reaction of aminothiophene carboxamides is their cyclization to form thieno[2,3-d]pyrimidines. This transformation is a cornerstone in the synthesis of a wide array of biologically active molecules. The general approach involves the reaction of a 2-aminothiophene-3-carboxamide (B79593) derivative with a one-carbon synthon, such as formic acid or formamide, to construct the pyrimidine (B1678525) ring. nih.govmdpi.com

For instance, 2-aminothiophene-3-carboxamide derivatives can be treated with various reagents where the nucleophilic attack can occur at multiple sites, leading to different cyclized products. nih.gov The reaction of 2-(3-chlorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with sodium hydroxide in isopropanol (B130326) leads to the formation of a thieno[2,3-d]pyrimidin-4-one derivative. nih.gov These pyrimidinone intermediates can be further functionalized, for example, by chlorination with phosphoryl chloride (POCl₃), followed by nucleophilic substitution with amines like morpholine (B109124) to yield the final target compounds. nih.gov

The Gewald reaction is a powerful one-pot method for synthesizing the requisite 2-aminothiophene-3-carboxamide precursors. This reaction typically involves the condensation of a ketone with a cyanoacetamide and elemental sulfur in the presence of a base.

Beyond thieno[2,3-d]pyrimidines, thiophene carboxamide derivatives are precursors to a variety of other fused heterocycles. For example, the reaction of appropriate thiophene derivatives with cinnamonitriles can afford thieno[2,3-b]pyridines.

Furthermore, intramolecular cyclization strategies can lead to the formation of diverse polycyclic frameworks. An acyl transfer-annulation reaction of heteroaryl ketones has been developed to synthesize N-fused heterocycles, a strategy that could potentially be applied to thiophene carboxamide derivatives. nih.gov This method involves the spiroannulation of a heteroaryl ketone with an alkyl bromide, followed by an aromatization-driven intramolecular acyl transfer. nih.gov The synthesis of pyrido[3',2':4,5]thieno[3,2-d]pyrimidines has also been reported, showcasing the versatility of thiophene carboxamides in constructing complex heterocyclic systems. mdpi.com

Table 2: Examples of Fused Heterocyclic Systems from Thiophene Carboxamide Precursors

| Fused Heterocycle | Precursor Type | Key Reagents/Conditions | Reference |

| Thieno[2,3-d]pyrimidine | 2-Aminothiophene-3-carboxamide | Formic acid, Formamide, Aldehydes | nih.govmdpi.com |

| Thieno[2,3-b]pyridine | Thiophene derivative | Cinnamonitriles | |

| Pyrido[3',2':4,5]thieno[3,2-d]pyrimidine | Thieno[2,3-b]pyridine derivative | Formic acid, Formamide | mdpi.com |

Mechanistic Studies on Reaction Pathways (e.g., Radical Processes)

Understanding the mechanisms of reactions involving thiophene carboxamides is crucial for optimizing reaction conditions and designing new synthetic routes. While many reactions proceed through ionic intermediates, radical pathways also play a significant role in the chemistry of these compounds.

For example, a free radical-induced bromination reaction has been utilized in the synthesis of haloalkane analogues of thiophene carboxamides. Mechanistic studies on the formation of amide bonds from thioacids have revealed the involvement of thiyl radicals. rsc.org These radicals can be generated through visible-light photoredox catalysis, where a photosensitizer initiates a single-electron transfer (SET) process. rsc.org The resulting thioacid thiyl radical can then undergo various reactions, including diradical coupling to form a diacyl disulfide intermediate, which subsequently reacts with an amine to form the amide bond. rsc.org

Computational studies, such as Density Functional Theory (DFT), have been employed to investigate the electronic structure, molecular electrostatic potential, and reactivity patterns of thiophene carboxamide derivatives. nih.govbohrium.com These theoretical investigations provide insights into reaction mechanisms and help to rationalize observed structure-activity relationships. bohrium.com For instance, DFT studies on thiophene-2-carboxamide derivatives have elucidated the role of intramolecular hydrogen bonding in determining their molecular conformation and reactivity. nih.gov

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of molecules. For thiophene (B33073) carboxamides, these calculations reveal the distribution of electrons and the nature of molecular orbitals.

The stability and chemical reactivity of a molecule can be elucidated by analyzing its frontier molecular orbitals (FMOs): the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (Egap), is a critical parameter.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that a molecule is more reactive and can be easily polarized. researchgate.netnih.gov For thiophene derivatives, this energy gap is a key indicator of their electronic behavior. researchgate.net For instance, studies on related thiophene derivatives have shown energy gaps ranging from 3.724 eV to 4.6255 eV, highlighting their relative stability. researchgate.net Analysis of various thiophene derivatives demonstrates that the stability of the molecules is directly related to the energy gap between the HOMO and LUMO orbitals. researchgate.net

HOMO-LUMO Gap and Molecular Properties| Parameter | Significance |

|---|---|

| HOMO Energy | Represents the electron-donating ability of a molecule. |

| LUMO Energy | Represents the electron-accepting ability of a molecule. |

| HOMO-LUMO Energy Gap (Egap) | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. researchgate.net |

The HOMO and LUMO orbitals in thiophene derivatives are typically composed of contributions from the π-orbitals of the thiophene ring and the carboxamide group. The HOMO is often localized on the electron-rich thiophene ring, signifying its role as the primary electron donor. The LUMO, conversely, may be distributed over the carboxamide moiety, which acts as an electron-accepting group. The specific contributions of atomic orbitals from the sulfur, nitrogen, oxygen, and carbon atoms define the electronic transitions and reactivity of the molecule. In related derivatives, the frontier orbitals are crucial for explaining structure-activity relationships, where electron-donating and withdrawing substituents can significantly alter the electronic distribution. bohrium.comresearchgate.net

Density Functional Theory (DFT) Investigations of Thiophene Carboxamide Derivatives

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and spectroscopic properties of molecules. mdpi.com For thiophene carboxamide derivatives, DFT calculations provide valuable insights into their physicochemical properties. bohrium.comresearchgate.net These studies are instrumental in predicting molecular electrostatic potential, which identifies the nucleophilic and electrophilic sites, and in analyzing reactivity patterns. bohrium.comresearchgate.net

DFT methods, such as B3LYP, are commonly employed to optimize the molecular geometry and calculate various parameters. nih.gov These computational approaches can also be used to predict vibrational spectra (FT-IR), which can then be compared with experimental data to confirm the molecular structure. mdpi.com The integration of DFT calculations with experimental results provides a comprehensive understanding of these compounds, highlighting them as promising candidates for various applications. bohrium.comresearchgate.net

Thermodynamic and Solvation Parameter Prediction

Theoretical models are employed to predict the thermodynamic properties of N,N-dimethylthiophene-3-carboxamide, particularly its behavior in solution. These parameters are crucial for understanding the interactions between the solute and solvent molecules.

The Gibbs free energy of solvation (ΔGsolv) and enthalpy of solvation (ΔHsolv) quantify the thermodynamic changes when a solute is transferred from a vacuum or gas phase into a solvent. For a closely related compound, 2-amino-4,5-dimethylthiophene-3-carboxamide (B112713) (ADTC), experimental and theoretical studies in ethanol-water mixtures provide a model for understanding these parameters. pcbiochemres.com

In these studies, the Gibbs free energies for ADTC in mixed ethanol-water solvents were found to increase with a higher mole fraction of ethanol (B145695), which suggests more favorable solute-solvent interactions. pcbiochemres.com Concurrently, the enthalpy changes were observed to decrease as the ethanol percentage increased, indicating a more endothermic solvation process. pcbiochemres.com These findings highlight how solvent composition directly influences the thermodynamic favorability of solvation.

Thermodynamic Solvation Parameters for a Related Thiophene Carboxamide (ADTC)[ pcbiochemres.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFMfJT4AIu4ZFC956ZDdTHsebjONo14dVi5_fOZQq3GTSPA0sc6zkJvzd2hlsPHFgtpsqeNVgivt-tTe-Ridoy7n3mHr9gk2ocXOLvhBifjnIHpNGcLtrfjT9UwPseY_tugZGZMYuVD4f0%3D)]| Parameter | Trend with Increasing Ethanol % in Water | Implication |

|---|---|---|

| Gibbs Free Energy (ΔG) | Increases | More favorable solute-solvent interactions. |

| Enthalpy (ΔH) | Decreases | More endothermic solvation process. |

| Entropy (ΔS) | Increases | Increased disorder and favorable interactions. |

The entropy of solvation (ΔSsolv) reflects the change in disorder of the system upon dissolution. It accounts for the loss of translational and rotational freedom of the solute molecule and the restructuring of the solvent molecules around it. arxiv.org The entropy of solvation can be calculated using the Gibbs-Helmholtz equation. pcbiochemres.com

Activity Coefficient Calculations

Inverse gas chromatography (IGC) is a widely used technique to determine activity coefficients at infinite dilution (γ∞). This method involves passing a volatile solute (the compound of interest) through a packed column where the stationary phase is a non-volatile solvent. By measuring the retention time of the solute, its γ∞ can be calculated. This data is invaluable for selecting appropriate solvents in industrial processes and for predicting how a compound will behave in biological systems.

Molecular Dynamics Simulations and Conformational Studies

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For thiophene carboxamides, MD simulations provide a detailed view of their conformational flexibility and the stability of their interactions with biological macromolecules.

Studies on various thiophene carboxamide derivatives have utilized MD simulations to assess the stability of ligand-protein complexes. nih.govbohrium.comnih.gov For instance, simulations of thiophene carboxamides bound to targets like tubulin have shown that these complexes can remain stable over simulation times of 100 nanoseconds, indicating a strong and persistent binding interaction. bohrium.com These simulations reveal the dynamic nature of the binding, including fluctuations in the ligand's position and the conformational adjustments of the protein's binding pocket. nih.govnih.govyoutube.com

Conformational analysis is a key aspect of these studies. The three-dimensional shape of a molecule is critical to its biological activity. For thiophene carboxamides, intramolecular hydrogen bonds can significantly influence their conformation, locking the molecule into a specific shape that may be favorable for binding to a receptor. This conformational rigidity can be a key factor in the molecule's potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Thiophene Carboxamides

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For thiophene carboxamides, QSAR studies are instrumental in identifying the key structural features that contribute to their therapeutic effects. bohrium.com

Both 2D and 3D-QSAR models have been developed for various series of thiophene carboxamide derivatives. jetir.org For example, a 2D-QSAR study on substituted thiophene carboxamides designed as anti-tubercular agents identified topological and electronic descriptors that significantly influence their activity. jetir.org 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to build predictive models for other thiophene carboxamide analogs. These models generate 3D contour maps that visualize regions where steric bulk, electrostatic charge, or other properties should be modified to enhance biological activity. The statistical robustness of these models is typically validated by high correlation coefficients (r²) and predictive correlation coefficients (pred_r²).

| QSAR Model | r² (Correlation Coefficient) | q² (Cross-validated r²) | pred_r² (External validation) | Reference |

|---|---|---|---|---|

| 2D-QSAR (Anti-tubercular) | 0.8319 | 0.7950 | Not Reported | jetir.org |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This technique is widely used to understand the binding mechanisms of thiophene carboxamides and to screen for potential new drug candidates.

Molecular docking studies have explored the binding of thiophene carboxamide derivatives to several important biological targets.

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 is a key target in anti-angiogenesis therapy for cancer. nih.gov Docking studies have shown that thiophene-3-carboxamide (B1338676) derivatives can bind effectively to the ATP-binding site of VEGFR-2. nih.gov These studies help in understanding how these compounds inhibit the receptor's kinase activity, thereby preventing the formation of new blood vessels that tumors need to grow. nih.govnih.gov

Tubulin: Tubulin is the protein that forms microtubules, a critical component of the cell's cytoskeleton and the mitotic spindle. Several thiophene carboxamides have been shown to target the colchicine-binding site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. researchgate.netnih.govmdpi.com Docking simulations reveal that the thiophene ring plays a crucial role in these interactions, often forming key hydrophobic and aromatic interactions within the binding pocket. bohrium.comnih.gov The binding mode of these compounds is often compared to that of known tubulin inhibitors like colchicine (B1669291) and combretastatin (B1194345) A-4. bohrium.com

Orexin (B13118510) Receptors: Orexin receptors are G-protein coupled receptors involved in regulating wakefulness and other physiological processes. While specific docking studies of this compound with orexin receptors are not prominent in the literature, this receptor class represents a potential area of investigation for novel carboxamide derivatives, given their diverse biological activities.

A detailed analysis of the interactions between a ligand and its protein target is essential for understanding the basis of its affinity and selectivity. For thiophene carboxamides, docking simulations provide a wealth of information on these interactions. nih.govyoutube.com

The binding of these compounds within the active sites of their target proteins is typically stabilized by a combination of forces:

Hydrogen Bonds: The carboxamide group is an excellent hydrogen bond donor and acceptor, frequently forming hydrogen bonds with amino acid residues in the binding pocket, such as Cys241 in tubulin. researchgate.net

Hydrophobic Interactions: The thiophene ring and any alkyl or aryl substituents contribute to hydrophobic interactions with nonpolar residues in the receptor.

Aromatic/π-Stacking Interactions: The aromatic thiophene ring can engage in π-π stacking or T-shaped π-stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

These interactions collectively determine the binding affinity of the ligand. By profiling these interactions, medicinal chemists can design new analogs with modifications that enhance binding and, consequently, biological activity.

| Compound Type | Target Protein | PDB ID | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Thiophene-3-carboxamide derivative | VEGFR-2 | Not Specified | Involves hydrogen bonds and hydrophobic interactions | nih.gov |

| Thiophene derivative | Tubulin (Colchicine site) | 1SA0 | Cys241 | researchgate.net |

| Pyrrole-based carboxamides | Tubulin (Colchicine site) | Not Specified | Asn101, Lys254, Thr179, Thr353 | nih.gov |

Research Applications in Chemical Sciences

N,N-Dimethylthiophene-3-carboxamide as a Versatile Building Block in Organic Synthesis

This compound serves as a versatile starting material in organic synthesis. Its thiophene (B33073) core can undergo a variety of chemical transformations, allowing for the introduction of diverse functional groups. The dimethylcarboxamide moiety is a powerful directing group, particularly in electrophilic substitution reactions, guiding the placement of incoming groups on the thiophene ring. This directive influence is crucial for the regioselective synthesis of polysubstituted thiophenes.

Furthermore, the carbon-hydrogen bonds on the thiophene ring can be activated for metalation, followed by reaction with various electrophiles to create new carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to its role as a scaffold for constructing more elaborate molecular architectures. The amide group itself can also be transformed into other functional groups, adding to the synthetic versatility of the molecule.

Development of Complex Thiophene Derivatives and Polyheterocyclic Systems

The structure of this compound is a key starting point for the synthesis of more complex thiophene-containing molecules and polyheterocyclic systems. Through multi-step synthetic sequences, chemists can elaborate on the initial thiophene framework to build intricate structures with specific functionalities.

For instance, the thiophene ring can be annulated with other heterocyclic or carbocyclic rings to form fused systems. These polyheterocyclic compounds often exhibit unique photophysical and electronic properties, making them valuable targets for various applications. The strategic use of this compound allows for precise control over the final structure of these complex molecules.

Applications in Materials Science Research

The inherent electronic characteristics of the thiophene ring position this compound and its derivatives as important components in the field of materials science.

Thiophene-based conjugated polymers and oligomers are a significant class of materials with applications in electronics. This compound can serve as a monomer or a precursor to monomers for the synthesis of these materials. The electronic properties of the resulting polymers, such as their conductivity and bandgap, can be fine-tuned by modifying the structure of the thiophene monomer. The presence of the dimethylcarboxamide group can influence the polymerization process and the properties of the final material.

Derivatives of this compound have been investigated for their potential use in organic electronic devices. Thiophene-containing molecules are known to exhibit semiconductor properties, enabling their use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The ability to modify the molecular structure allows for the optimization of charge transport and photophysical properties, which are critical for the performance of these devices.